5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Description

Properties

IUPAC Name |

5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-10(2)14-7-4-5(11)3-6(12)8(7)9(13)15-10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUNOPZGRLWNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC(=CC(=C2C(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394819 | |

| Record name | 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137571-73-4 | |

| Record name | 5,7-Dihydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available public information on 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. It is important to note that detailed experimental data, particularly regarding its synthesis, comprehensive spectral analysis, and biological activity, are not extensively reported in peer-reviewed literature. Therefore, some sections of this guide provide proposed methodologies based on the chemistry of structurally related compounds.

Core Properties

This compound is a chemical compound belonging to the benzodioxinone class. Its core structure consists of a benzene ring fused to a 1,3-dioxin-4-one ring, substituted with two hydroxyl groups and two methyl groups.

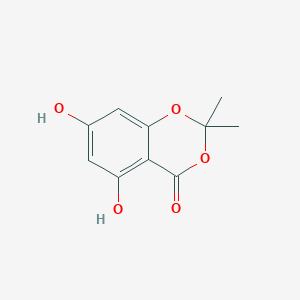

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H10O5 | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| CAS Number | 137571-73-4 | [1] |

| Appearance | Powder | |

| Melting Point | 194.5-198.5 °C | |

| Boiling Point (Predicted) | 461.5 ± 34.0 °C | |

| Density (Predicted) | 1.400 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.58 ± 0.40 |

Safety and Handling

Based on available data, this compound is classified with the hazard code Xi and is associated with the following risk statements:

-

R36/37/38: Irritating to eyes, respiratory system, and skin.

Recommended safety precautions include:

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

S36: Wear suitable protective clothing.

It is advised to store the compound under an inert atmosphere at 2-8°C.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound could involve the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with 2,2-dimethoxypropanoic acid or a similar acetone equivalent in the presence of a dehydrating agent and a catalyst.

Reaction Scheme (Hypothetical):

Phloroglucinol + 2,2-Dimethoxypropanoic acid --(Catalyst, Dehydrating Agent)--> this compound

Materials:

-

Phloroglucinol

-

2,2-Dimethoxypropanoic acid

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or another suitable acid catalyst/dehydrating agent

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of phloroglucinol in anhydrous DCM, add 2,2-dimethoxypropanoic acid.

-

Cool the mixture in an ice bath and slowly add Eaton's reagent.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a cold saturated NaHCO3 solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Proposed Purification

The crude product can be purified by flash column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the hydroxyl protons, and the two methyl groups. The chemical shifts and coupling patterns will be characteristic of the proposed structure.

-

13C NMR: The carbon NMR spectrum should display signals for all ten carbon atoms in the molecule, including the quaternary carbons of the dimethyl group, the aromatic carbons, and the carbonyl carbon.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum is available on SpectraBase.[2] Key expected vibrational frequencies include:

-

Broad O-H stretching for the hydroxyl groups.

-

C-H stretching for the aromatic and methyl groups.

-

A strong C=O stretching for the ketone group in the dioxinone ring.

-

C-O stretching for the ether linkages.

-

C=C stretching for the aromatic ring.

2.3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

Biological Activity

There is currently no published data on the biological activity or potential signaling pathway involvement of this compound.

Experimental and Logical Workflows

Proposed Experimental Workflow for Synthesis and Characterization

Caption: Proposed workflow for the synthesis and characterization.

Logical Workflow for Future Biological Investigation

Caption: Logical workflow for investigating biological activity.

References

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS 137571-73-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS 137571-73-4), a heterocyclic organic compound with potential applications in pharmaceutical research. This document collates available data on its chemical and physical properties, and while specific experimental data on its synthesis, spectral analysis, and biological activity remains limited in publicly accessible literature, this guide furnishes information on related compounds and general methodologies relevant to its study. The potential for this molecule to exhibit anti-inflammatory, antioxidant, and antibacterial properties warrants further investigation.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a dihydroxy-substituted benzene ring fused to a dimethyl-substituted dioxinone ring. The presence of hydroxyl groups suggests potential antioxidant activity through hydrogen donation, while the overall scaffold is of interest for potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 137571-73-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| IUPAC Name | 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [1] |

| Melting Point | 194.5-198.5 °C | [2] |

| Appearance | White crystalline solid | General supplier data |

| Solubility | Soluble in ethanol, ether, and dimethyl sulfoxide | General supplier data |

| Predicted Boiling Point | 461.5±34.0 °C | [2] |

| Predicted Density | 1.400±0.06 g/cm³ | [2] |

| Predicted pKa | 7.58±0.40 | [2] |

Synthesis

Hypothetical Synthetic Pathway:

Caption: Hypothetical synthesis of the target compound.

Spectroscopic Data

Detailed, interpreted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not currently published in scientific literature. However, an FTIR spectrum is available on SpectraBase. For researchers who synthesize this compound, the following are expected spectral characteristics based on its structure.

3.1. Expected ¹H and ¹³C NMR Spectral Features

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, the hydroxyl protons (which may be broad and exchangeable with D₂O), and a characteristic singlet for the two equivalent methyl groups on the dioxinone ring are anticipated.

-

¹³C NMR: Resonances for the quaternary carbons of the carbonyl group and the dimethyl-substituted carbon, as well as signals for the aromatic carbons (some of which will be shifted downfield due to the attachment of hydroxyl groups) and the methyl carbons are expected.

3.2. Expected Mass Spectrometry Fragmentation Pattern

Electron impact mass spectrometry would likely show a molecular ion peak. Common fragmentation pathways could involve the loss of a methyl group, loss of acetone from the dioxinone ring, and cleavages of the heterocyclic ring.

Biological Activity and Potential Mechanisms of Action

While specific studies on the biological activity of this compound are lacking, some sources suggest it may possess anti-inflammatory, antioxidant, and antibacterial properties. These potential activities are often associated with the flavonoid and chromone scaffolds, which share structural similarities with the target compound.

4.1. Potential Anti-inflammatory and Antioxidant Activity

The dihydroxy substitution on the benzene ring is a key feature of many antioxidant flavonoids. These compounds can act as radical scavengers.[4] The anti-inflammatory effects of similar compounds have been attributed to the modulation of oxidative stress, inhibition of arachidonic acid metabolism, and downregulation of pro-inflammatory cytokines, potentially through the inhibition of NF-κB.[5]

Potential Mechanism of Action Workflow:

Caption: Putative anti-inflammatory and antioxidant mechanism.

4.2. Potential Antimicrobial Activity

Flavonoids and related phenolic compounds are known to exhibit antimicrobial activity against a range of bacteria.[6] The proposed mechanisms often involve inhibition of bacterial enzymes, disruption of the cell membrane, or inhibition of nucleic acid synthesis.

Experimental Protocols for Evaluation

For researchers aiming to investigate the biological properties of this compound, the following are standard experimental protocols.

5.1. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common spectrophotometric assay to determine the antioxidant capacity of compounds.[7]

Workflow for Antioxidant Assays:

Caption: General workflow for in vitro antioxidant assays.

5.2. Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production in LPS-stimulated Macrophages: This assay measures the inhibition of NO production, a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide.

-

Cytokine Production Assays (ELISA): Measurement of the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated immune cells.

5.3. Antimicrobial Activity Assays

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[8]

-

Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory, antioxidant, and antimicrobial research. While there is a notable lack of specific experimental data in the current scientific literature, this guide provides a foundation for researchers by summarizing its known properties and outlining potential avenues for synthesis and biological evaluation based on related chemical structures. Further research is warranted to fully elucidate the synthetic pathways, spectroscopic characteristics, and pharmacological profile of this compound.

References

- 1. This compound | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.137571-73-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound of interest within the broader class of benzodioxinones, which are noted for their diverse biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential therapeutic applications based on available scientific literature. Due to the limited publicly available data specifically for this compound, this guide also explores the characteristics of structurally related phloroglucinol and benzodioxole derivatives to infer potential biological activities and guide future research.

Molecular Structure and Chemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 137571-73-4, possesses the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] The molecule features a core 4H-1,3-benzodioxin-4-one structure, which is characterized by a benzene ring fused to a 1,3-dioxin-4-one ring. Key structural features include two hydroxyl (-OH) groups at the 5 and 7 positions of the aromatic ring and two methyl (-CH₃) groups attached to the 2 position of the dioxinone ring.

The IUPAC name for this compound is 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one.[1] Its 2D chemical structure is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| CAS Number | 137571-73-4 | [1][2] |

| Melting Point | 194.5-198.5 °C | [2][3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified |

Synthesis

A potential synthetic approach could be the acid-catalyzed condensation of phloroglucinol with 2,2-dimethoxypropane or acetone. This type of reaction is a common method for the formation of the 2,2-dimethyl-1,3-dioxinone ring system.

Caption: Plausible synthetic workflow for the target compound.

Spectral Data

Specific experimental NMR and mass spectrometry data for this compound are not currently available in public databases. A commercially available data sheet indicates the existence of an FTIR spectrum, but the actual spectrum was not retrieved.[4] The acquisition and analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data would be crucial for the definitive structural confirmation and characterization of this compound.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are limited, the structural components of the molecule, namely the phloroglucinol and benzodioxole moieties, are present in numerous natural and synthetic compounds with a wide range of biological activities.

Insights from Phloroglucinol Derivatives

Phloroglucinol and its derivatives are a class of secondary metabolites found in plants and brown algae, known to exhibit a vast array of biological activities.[5] These activities include:

-

Antimicrobial and Antiviral Properties: Phloroglucinols have demonstrated efficacy against various viruses, including HIV and herpesviruses, as well as antibacterial effects against strains like Bacillus subtilis and Staphylococcus aureus.[5]

-

Anti-inflammatory Effects: Many phloroglucinol derivatives exhibit anti-inflammatory properties.[6]

-

Anticancer Activity: Certain phloroglucinol compounds have shown cytotoxic effects on various human cancer cell lines.[7]

-

Antidepressant-like Effects: Extracts from Hypericum species, which are rich in phloroglucinol derivatives, are used to treat mild to moderate depression.[1]

The presence of the dihydroxy-substituted aromatic ring in this compound suggests that it may share some of these biological activities.

Insights from Benzodioxole Derivatives

The 1,3-benzodioxole scaffold is a key structural feature in many biologically active compounds. The synthesis and biological evaluation of various benzodioxole derivatives have been a subject of significant research.

Future Research Directions

To fully elucidate the potential of this compound as a therapeutic agent, further research is imperative. The following logical steps are proposed for future investigations:

Caption: Proposed workflow for future research.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for interesting biological activities, drawing from the known properties of phloroglucinol and benzodioxole derivatives. However, a significant gap exists in the scientific literature regarding its specific synthesis, characterization, and biological evaluation. The information presented in this guide serves as a foundation and a call to action for further research to unlock the full potential of this compound for scientific and therapeutic advancement. The detailed experimental protocols and in-depth biological studies are critical next steps for the research community.

References

- 1. This compound | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.137571-73-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A stereoselective approach to nucleosides and 4'-thioanalogues from acyclic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Due to the limited availability of direct spectral information for this specific compound, this guide also includes data from closely related structural analogs to provide a representative understanding of its spectral characteristics.

Chemical Structure and Properties

-

IUPAC Name: 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[1]

-

Molecular Formula: C₁₀H₁₀O₅[1]

-

Molecular Weight: 210.18 g/mol [1]

-

CAS Number: 137571-73-4[1]

Spectral Data

Direct experimental spectral data for this compound is not widely available in public databases. The following sections present available data for the target compound and its structural analogs.

2.1. ¹H NMR Spectral Data

No specific ¹H NMR data for this compound was found in the searched literature. The following table includes data for a related benzodioxinone derivative for comparative purposes.

Table 1: ¹H NMR Spectral Data of an Analogous Benzodioxinone Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-hydroxy-2,2-dimethyl-4h-benzo[d][2][3]dioxin-4-one | CDCl₃ | 6.7-6.5 (d, 3H, Ar), 4.9 (s, 2H, OCH₂), 1.7 (s, 6H, CH₃)[2] |

2.2. ¹³C NMR Spectral Data

Direct ¹³C NMR data for the target compound is unavailable. Data for a related compound is provided for reference.

Table 2: ¹³C NMR Spectral Data of an Analogous Dibenzodioxin Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1,2,3,4-tetrafluorodibenzo[b,e][2][4]dioxine | CDCl₃ | 144.5 (dd, JC−F = 248.7, 18.4 Hz), 140.6, 137.0 (t, JC−F = 3.5 Hz), 125.1, 116.6, 98.5 (dd, JC−F = 13.5, 10.3 Hz)[5] |

2.3. Infrared (IR) Spectral Data

A reference to an FTIR spectrum for this compound exists in the SpectraBase database, however, the detailed spectral data is not publicly accessible.[6] Key expected vibrational frequencies for this class of compounds are listed below.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ester) | 1750-1735 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1300-1000 |

For a related compound, 5-(3-hydroxypropoxy)-2,2-diphenyl-4H-benzo[d][2][3]dioxin-4-one , an O–H band is observed at 3600–3200 cm⁻¹.[7]

2.4. Mass Spectrometry (MS) Data

No specific mass spectrometry data for this compound was found. The exact mass is calculated to be 210.052823 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 3-5 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker Avance series, operating at frequencies such as 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

-

¹H NMR Acquisition: Standard parameters include a 30° pulse width, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled spectra are usually acquired with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method): A small amount of the solid sample is placed directly onto the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact.

-

Instrumentation: An FTIR spectrometer, such as a Thermo Fisher Nicolet or a Bruker Alpha, is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) would be common methods.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

ESI: The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary to form charged droplets, from which ions are desolvated.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to aid in elemental composition determination.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a novel compound.

References

- 1. This compound | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a complex organic molecule with potential applications in various scientific fields. A thorough understanding of its solubility profile is a critical first step in any research and development endeavor, from initial biological screening to formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for determining its solubility. Due to the current lack of publicly available, specific quantitative solubility data for this compound, this guide focuses on the established methodologies for generating such crucial information.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These parameters are essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |

| Molecular Weight | 210.18 g/mol | PubChem[1] |

| Melting Point | 194.5-198.5 °C | ChemicalBook[2], Guidechem[3] |

| pKa (Predicted) | 7.58 ± 0.40 | ChemicalBook[2] |

| Appearance | Solid (predicted) | |

| CAS Number | 137571-73-4 | PubChem[1] |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary approaches: kinetic and thermodynamic solubility assays. Kinetic solubility measures the concentration of a compound in solution after a short incubation period, often from a DMSO stock, and is useful for high-throughput screening in early drug discovery.[4][5][6] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound and is determined after a longer incubation period, which is crucial for later-stage development and formulation.[7][8][9]

General Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a research compound.

Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

3.2.1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps (e.g., 1.5 mL glass vials)

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

3.2.2. Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a known high concentration. From this stock, prepare a series of standard solutions of known concentrations by serial dilution.

-

Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the solid compound into a vial.[7] Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.[7]

-

Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker.[7] Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method. Determine the concentration of the dissolved compound by comparing the peak area to the calibration curve generated from the standard solutions.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions. The results are typically reported in µg/mL or µM.[8]

Detailed Protocol for Kinetic Solubility

This high-throughput method is suitable for early-stage screening of multiple compounds.

3.3.1. Materials and Equipment:

-

This compound (dissolved in 100% DMSO as a stock solution, e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader (nephelometer or UV spectrophotometer)

-

Plate shaker

3.3.2. Procedure (Nephelometric Method):

-

Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[4]

-

Measurement: Measure the light scattering of each well using a nephelometer.[4] The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to control wells.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways affected by this compound. However, compounds with similar structural motifs, such as benzodioxoles and chromones, have been reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.[10][11] Future research into the biological effects of this compound would be a valuable contribution to the scientific community.

The following diagram illustrates a conceptual workflow for the initial biological screening of a novel compound.

Conclusion

While direct experimental data on the solubility of this compound is not yet available, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility assays offer a robust starting point for any investigation. A thorough characterization of the solubility profile is an indispensable step that will underpin the successful development and application of this compound in future research.

References

- 1. This compound | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.137571-73-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. Study of the Anti-Proliferative Activity of 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole Derivatives of SY-1 from Antrodia camphorata on Human COLO 205 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the chemical compound 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. Currently, there is a notable absence of direct research into the specific pharmacological effects of this molecule. However, its established role as a synthetic intermediate for Altenuene, a mycotoxin with known cytotoxic and antimicrobial properties, provides a strong rationale for investigating its own potential bioactivities. This document outlines a proposed research framework, including detailed experimental protocols for cytotoxicity, antimicrobial, and anti-inflammatory screening, and visualizes relevant signaling pathways and experimental workflows. All quantitative data presented are hypothetical and intended to serve as a template for future research findings.

Introduction

This compound is a member of the benzodioxinone class of heterocyclic compounds. While direct biological studies on this specific molecule are not currently available in the public domain, its chemical structure and its role as a precursor to the mycotoxin Altenuene suggest that it may possess latent biological activities of interest to the fields of pharmacology and drug discovery. Altenuene has demonstrated cytotoxic effects against various cancer cell lines and moderate antimicrobial activity.[1][] This guide, therefore, explores the potential for this compound to exhibit similar properties and proposes a structured approach for its systematic evaluation.

Potential Biological Activities and Screening Strategy

Based on the known activities of its derivative, Altenuene, and the broader class of benzodioxinones, the primary areas of investigation for this compound should include cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. A tiered screening approach is recommended to efficiently assess these activities.

Hypothetical Data Presentation

The following tables are presented as a template for the clear and structured presentation of quantitative data that would be generated from the proposed experimental protocols.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 (Breast) | 1 | 95.2 ± 4.1 | 45.8 |

| 10 | 78.5 ± 5.3 | ||

| 50 | 48.1 ± 3.9 | ||

| 100 | 22.7 ± 2.5 | ||

| A549 (Lung) | 1 | 98.1 ± 3.7 | >100 |

| 10 | 90.3 ± 4.8 | ||

| 50 | 85.6 ± 5.1 | ||

| 100 | 75.2 ± 6.0 | ||

| HEK293 (Normal) | 1 | 99.5 ± 2.1 | >100 |

| 10 | 97.2 ± 3.3 | ||

| 50 | 94.8 ± 2.8 | ||

| 100 | 91.4 ± 4.2 |

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus | Agar Disc Diffusion | 12 ± 1.5 | 64 |

| E. coli | Agar Disc Diffusion | 0 | >256 |

| C. albicans | Broth Microdilution | N/A | 128 |

Table 3: Hypothetical In Vitro Anti-inflammatory Activity Data

| Assay | Biomarker Measured | % Inhibition at 50 µM | IC50 (µM) |

| LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 65.7 ± 7.2 | 38.2 |

| Cyclooxygenase (COX-2) Assay | Prostaglandin E2 (PGE2) | 42.1 ± 5.9 | 75.4 |

| 5-Lipoxygenase (5-LOX) Assay | Leukotriene B4 (LTB4) | 25.8 ± 4.3 | >100 |

Proposed Experimental Protocols

The following are detailed methodologies for the key experiments proposed for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the proliferation of cancer and normal cell lines.[3]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound dilutions for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by non-linear regression analysis.

Antimicrobial Screening (Agar Disc Diffusion and Broth Microdilution)

These methods provide a preliminary assessment of the compound's antibacterial and antifungal activity.[4][5]

3.2.1. Agar Disc Diffusion

-

Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in nutrient broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and spread evenly over the surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile paper discs (6 mm) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) and placed on the agar surface.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

3.2.2. Broth Microdilution (for Minimum Inhibitory Concentration - MIC)

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay evaluates the potential of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and relevant signaling pathways that may be modulated by this compound if it exhibits biological activity.

Conclusion

While this compound remains uncharacterized in terms of its biological activity, its identity as a synthetic precursor to the bioactive mycotoxin Altenuene provides a compelling basis for its investigation. The experimental framework detailed in this guide offers a systematic approach to screen for potential cytotoxic, antimicrobial, and anti-inflammatory properties. The provided protocols and data presentation templates are intended to facilitate future research and ensure that any findings are communicated in a clear and standardized manner. The exploration of this compound could unveil a novel scaffold for the development of new therapeutic agents.

References

- 1. Altenuene | Antifection | TargetMol [targetmol.com]

- 3. atcc.org [atcc.org]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. integra-biosciences.com [integra-biosciences.com]

- 6. journalajrb.com [journalajrb.com]

- 7. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide on 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a chemical compound with the molecular formula C₁₀H₁₀O₅.[1] While its specific discovery and biological activities are not extensively documented in publicly available literature, its structure, derived from the versatile phloroglucinol backbone, suggests potential for investigation in various scientific domains. This guide provides a summary of the known physicochemical properties and a hypothesized synthetic pathway for this compound, aiming to serve as a foundational resource for researchers interested in its further exploration.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |

| Molecular Weight | 210.18 g/mol | PubChem[1] |

| CAS Number | 137571-73-4 | PubChem[1] |

| Melting Point | 194.5-198.5 °C | Chemical Supplier |

| Appearance | Solid | - |

| FTIR Spectrum | Available | SpectraBase[2] |

Table 1: Physicochemical Properties of this compound

Hypothetical Synthesis Protocol

A potential synthetic approach involves the acid-catalyzed reaction of phloroglucinol with acetone. This reaction would likely proceed through an electrophilic aromatic substitution mechanism, followed by intramolecular cyclization to form the benzodioxinone ring system.

Reaction Scheme:

Caption: Hypothetical synthesis of the target compound.

Detailed Hypothetical Methodology:

-

Reaction Setup: To a solution of phloroglucinol (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane), add a stoichiometric excess of acetone (e.g., 1.5-2 equivalents).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Note: This is a proposed protocol and would require experimental optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activities of this compound. The structural similarity to other flavonoid and benzodioxane derivatives, which are known to possess a wide range of biological effects including antimicrobial and cytotoxic activities, suggests that this compound could be a candidate for biological screening.[3][4][5]

Given the lack of experimental data, no signaling pathways can be definitively associated with this compound. Future research endeavors would be necessary to explore its potential biological effects and elucidate any underlying mechanisms of action. A general workflow for such an investigation is proposed below.

Caption: A general workflow for biological evaluation.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. While its fundamental physicochemical properties are known, a significant opportunity exists for the scientific community to investigate its synthesis, potential natural occurrence, and biological activities. The proposed synthetic route provides a starting point for chemists to access this compound for further study. Subsequent biological screening could unveil novel therapeutic properties, paving the way for more in-depth mechanistic and preclinical investigations. The structural motifs present in this compound warrant its inclusion in screening libraries for drug discovery programs.

References

- 1. This compound | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a polyphenolic compound belonging to the benzodioxinone class. While direct research on this specific molecule is limited, its structural similarity to well-studied phloroglucinol derivatives suggests significant potential in various therapeutic areas. This document consolidates available data on its chemical properties and extrapolates its potential biological activities and mechanisms based on structurally related compounds.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a phloroglucinol core fused with a dioxinone ring. Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 137571-73-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][3] |

| Molecular Weight | 210.18 g/mol | [1][3] |

| IUPAC Name | 5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [1] |

| Melting Point | 194.5-198.5 °C | [2][4] |

| Boiling Point | 461.5±34.0 °C (Predicted) | [2] |

| Density | 1.400±0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.58±0.40 (Predicted) | [2] |

| XLogP3 | 1.1 | [1] |

| Appearance | Powder | [2] |

Synthesis

While a specific published synthesis for this compound has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous benzodioxinone structures. The most logical approach involves the acid-catalyzed condensation of 2,4,6-trihydroxybenzoic acid (phloroglucinol carboxylic acid) with an acetone equivalent, such as 2,2-dimethoxypropane.

-

Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4,6-trihydroxybenzoic acid (1 equivalent), 2,2-dimethoxypropane (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Solvent Addition : Add a suitable anhydrous solvent, such as toluene, to facilitate azeotropic removal of the methanol byproduct.

-

Reaction Execution : Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of methanol in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in the public domain literature. The following table summarizes the available information.

| Technique | Data | Reference(s) |

| ¹H NMR | Not available in searched literature. | |

| ¹³C NMR | Not available in searched literature. | |

| Mass Spectrometry (MS) | Not available in searched literature. | |

| Fourier-Transform Infrared (FTIR) | A spectrum is available in the SpectraBase database. | [5] |

Potential Biological Activities & Drug Development

No dedicated biological studies for this compound were found. However, its structure, containing a phloroglucinol core, is strongly indicative of potent antioxidant and anti-inflammatory properties. Phloroglucinol and its acylated or alkylated derivatives have been extensively studied and shown to modulate key inflammatory pathways.[6][7]

Phloroglucinol derivatives are known to inhibit the production of pro-inflammatory mediators.[8] Studies on lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and microglial (BV-2) cells have shown that phloroglucinols can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9] This effect is often mediated by the downregulation of inducible nitric oxide synthase (iNOS) expression.[8] The underlying mechanism frequently involves the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9]

The dihydroxy-substituted benzene ring is a classic phenolic antioxidant pharmacophore. Phenolic compounds can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). The phloroglucinol moiety in the target molecule provides multiple hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in many chronic inflammatory and neurodegenerative diseases.[9]

The following table summarizes the reported anti-inflammatory activity of related compounds to provide a benchmark for the potential potency of the title compound.

| Compound | Assay | Cell Line | IC₅₀ Value | Reference(s) |

| Diacylphloroglucinol (Compound 2) | iNOS Inhibition | - | 19.0 µM | [7] |

| Diacylphloroglucinol (Compound 2) | NF-κB Inhibition | - | 34.0 µM | [7] |

| Alkylated Acylphloroglucinol (Compound 4) | iNOS Inhibition | - | 19.5 µM | [7] |

| Alkylated Acylphloroglucinol (Compound 4) | NF-κB Inhibition | - | 37.5 µM | [7] |

Key Experimental Protocols

For researchers interested in evaluating the biological activity of this compound, the following standard protocols are provided.

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated cells.

-

Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include wells with untreated cells (negative control) and cells treated only with LPS (positive control).

-

NO Measurement (Griess Assay) :

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Analysis : Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

This is a common and rapid spectrophotometric assay to assess antioxidant activity.

-

Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture : In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

-

Initiation : Add 100 µL of the DPPH solution to each well. Include a control well with 100 µL of solvent and 100 µL of DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion and Future Outlook

This compound is a compound with a well-defined chemical structure but remains largely unexplored in terms of its biological potential. Based on a strong structure-activity relationship with known bioactive phloroglucinol derivatives, it is highly likely to possess significant antioxidant and anti-inflammatory properties.

Future research should focus on developing a validated synthesis for this compound to enable further investigation. Key priorities would include full spectroscopic characterization (NMR, MS, IR) and a systematic evaluation of its efficacy in various in vitro and in vivo models of inflammation and oxidative stress. Such studies would clarify its mechanisms of action and establish its potential as a lead compound for the development of new therapeutics for inflammatory or neurodegenerative diseases.

References

- 1. This compound | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.137571-73-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. usbio.net [usbio.net]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of phloroglucinol on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Synthetic Keystone in Natural Product Synthesis

A comprehensive review of current scientific literature reveals no direct evidence of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one as a naturally occurring compound. Instead, this phloroglucinol derivative serves as a crucial synthetic intermediate in the laboratory preparation of precursors for complex natural products, most notably the mycotoxin Altenuene. Altenuene is a toxic metabolite produced by the fungus Alternaria tenuis. This technical guide delineates the known synthetic pathways involving this compound and its pivotal role in accessing more complex molecular architectures.

Physicochemical Properties

While not found in nature, the physical and chemical properties of this compound have been well-characterized, facilitating its use in organic synthesis. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Appearance | Solid |

| CAS Number | 137571-73-4 |

Synthetic Utility: A Gateway to Altenuene Precursors

The primary significance of this compound lies in its application as a building block for the synthesis of Altenuene precursors. The dioxinone ring system provides a strategic advantage by protecting two of the three hydroxyl groups of the phloroglucinol core, allowing for selective reactions at the remaining hydroxyl and aromatic positions.

Logical Workflow for Synthetic Application

The following diagram illustrates the logical flow from the synthetic precursor to its role in the elaboration of more complex molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, as it is often prepared as a means to an end for more complex syntheses. However, based on general principles of organic chemistry, a plausible synthetic route is the acid-catalyzed ketalization of phloroglucinol with acetone.

General Procedure for Synthesis

Objective: To synthesize this compound from phloroglucinol.

Materials:

-

Phloroglucinol

-

Acetone (anhydrous)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Methodology:

-

Reaction Setup: A solution of phloroglucinol in an excess of anhydrous acetone and a suitable anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: A catalytic amount of an acid catalyst is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period determined by reaction monitoring (e.g., by thin-layer chromatography). The reaction is driven by the removal of water, which can be facilitated by a Dean-Stark apparatus if using a solvent like toluene.

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a synthetic organic compound with a benzodioxinone core structure. This class of compounds is of interest in medicinal chemistry and drug development due to the potential for a wide range of biological activities. The following protocol details a common and effective method for the synthesis of this molecule, primarily through the acid-catalyzed reaction of a phloroglucinol derivative with an acetone equivalent.

Principle of the Synthesis

The synthesis of this compound is typically achieved through the reaction of phloroacetophenone with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). 2,2-Dimethoxypropane serves as both a protecting group for the diol and a source of the dimethylketal.[1][2][3] The reaction proceeds via the formation of an acetonide, which incorporates the acetone-derived 2,2-dimethyl group into the final benzodioxinone structure. 2,2-Dimethoxypropane is also an effective water scavenger, driving the reaction to completion.[3]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₅ | [4] |

| Molecular Weight | 210.18 g/mol | [4][5] |

| Melting Point | 194.5-198.5 °C | [5][6] |

| Appearance | Solid | |

| Purity | >95% (typical) | [6] |

Experimental Protocol

Materials:

-

Phloroacetophenone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[1]

-

Acetone

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a solution of phloroacetophenone (1 equivalent) in acetone, add 2,2-dimethoxypropane (2-3 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) to the reaction mixture.[1]

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point can also be determined and compared to the literature value.[5][6]

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 3. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.137571-73-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. guidechem.com [guidechem.com]

Application Notes and Protocols for the Purification of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one , a phloroglucinol derivative of interest in pharmaceutical research. The following sections detail the synthesis context, purification strategies, and specific experimental procedures to obtain a high-purity final product.

Introduction

This compound is a synthetic flavonoid derivative. As with many phenolic compounds, achieving high purity is crucial for accurate biological and pharmacological evaluation. The primary impurities in the synthesis of this compound are typically unreacted starting materials, such as phloroglucinol, and side-products from the acylation reaction. The purification strategies outlined below are designed to effectively remove these contaminants.

Synthesis Overview and Purification Strategy

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation of phloroglucinol. This reaction can be catalyzed by various Lewis or Brønsted acids. A general representation of the synthesis and subsequent purification workflow is depicted below.

Figure 1. General workflow for the synthesis and purification of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| CAS Number | 137571-73-4 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 194.5-198.5 °C |

Experimental Protocols

The following protocols describe the recommended procedures for the purification of this compound from a crude reaction mixture.

Protocol 1: Purification by Column Chromatography

This protocol is suitable for the initial purification of the crude product to remove the bulk of impurities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Dichloromethane (analytical grade)

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed silica gel column.

-

Elution: Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity of the mobile phase. The optimal gradient should be predetermined by TLC analysis of the crude mixture. A common gradient could be from 10% to 50% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1 v/v). Visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent using a rotary evaporator to obtain the purified compound.

Figure 2. Workflow for Column Chromatography Purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective final purification step to obtain a highly crystalline and pure product.

Materials:

-

Purified this compound (from column chromatography)

-

Methanol or Ethanol

-

Deionized water

-

Activated carbon (optional)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the partially purified compound in a minimal amount of hot methanol or ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Crystallization: Slowly add hot deionized water to the hot alcoholic solution until the solution becomes slightly turbid. Then, add a few drops of the alcohol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

The following table summarizes the expected outcomes of the purification procedures.

| Parameter | Column Chromatography | Recrystallization |

| Typical Purity | >95% | >99% |

| Typical Yield | 60-80% | 85-95% |

| Physical Form | Amorphous or semi-solid | Crystalline solid |

| Primary Impurities Removed | Starting materials, by-products | Soluble impurities, residual color |

Concluding Remarks

The combination of column chromatography followed by recrystallization is a robust method for obtaining high-purity this compound. The specific conditions for both procedures may require optimization based on the scale of the synthesis and the impurity profile of the crude product. It is recommended to characterize the final product by techniques such as NMR, HPLC, and melting point analysis to confirm its purity and identity.

Application Notes and Protocols for the Analysis of 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a heterocyclic compound with potential therapeutic properties. Preliminary assessments suggest it may possess anti-inflammatory, antioxidant, and antibacterial activities. As a member of the benzodioxinone class, which shares structural similarities with flavonoids, its biological activities are of significant interest in drug discovery and development. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in various research and development stages.

This document provides detailed application notes and example protocols for the analytical characterization of this compound using common analytical techniques. Due to the limited availability of specific validated methods for this exact molecule, the provided protocols are based on established methods for structurally related phenolic and flavonoid compounds and should be adapted and validated for specific applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| CAS Number | 137571-73-4 |

| Appearance | White crystalline solid |

| Melting Point | 194.5-198.5 °C |

| Solubility | Soluble in ethanol, ether, and dimethyl sulfoxide |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification